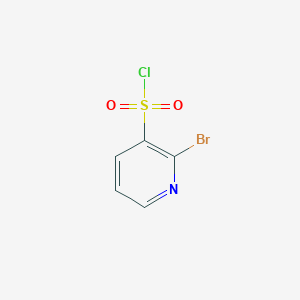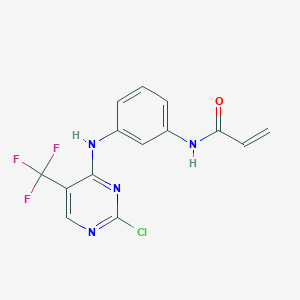
N-(3-((2-Chloro-5-(trifluorométhyl)pyrimidin-4-yl)amino)phényl)acrylamide
Vue d'ensemble
Description
N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide is a useful research compound. Its molecular formula is C14H10ClF3N4O and its molecular weight is 342.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dégradation ciblée des protéines
Ce composé peut être utilisé dans la découverte de ligands covalents basés sur des fragments pour la dégradation ciblée des protéines. Il sert de fragment électrophile dans la création d'outils bifonctionnels tels que les molécules PROTAC® électrophiliques, qui sont essentielles à la découverte des ligases E3 .
Recherche antivirale
Il agit comme un réactif dans la synthèse de nouvelles molécules hybrides qui inhibent NS5B, offrant potentiellement des options de traitement pour l'hépatite C .
Activité fongicide
La relation structure-activité du composé a été explorée pour ses propriétés fongicides, en examinant particulièrement les effets des substituants sur les groupes pyrimidine et pyridine .
Synthèse chimique
En tant que composé chimique avec un numéro CAS et une formule moléculaire définis, il est disponible pour diverses applications synthétiques dans la recherche chimique .
Développement pharmaceutique
Les composés contenant le groupe trifluorométhyle, comme celui-ci, sont étudiés pour leur potentiel dans le développement de nouveaux produits pharmaceutiques, comme on le voit dans les médicaments approuvés par la FDA pour les maladies rares telles que l'angio-œdème héréditaire (HAE) .
Chimie analytique
Ce composé est également utilisé en chimie analytique, où ses propriétés sont documentées au moyen de techniques telles que la RMN, la CLHP, la CL-SM et l'UHPLC pour comprendre son comportement et ses interactions .
Mécanisme D'action
Target of Action
It is suggested that it acts on specific receptors on cancer cells .
Mode of Action
It is known to inhibit tumor growth and metastasis , suggesting it may interfere with cell proliferation and migration pathways.
Result of Action
N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide has been reported to inhibit tumor growth and metastasis . This suggests that the compound’s action at the molecular and cellular level results in the suppression of cancer cell proliferation and spread.
Propriétés
IUPAC Name |
N-[3-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O/c1-2-11(23)20-8-4-3-5-9(6-8)21-12-10(14(16,17)18)7-19-13(15)22-12/h2-7H,1H2,(H,20,23)(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMHVOLJINONIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140100 | |
| Record name | N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374507-25-1 | |
| Record name | N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374507-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


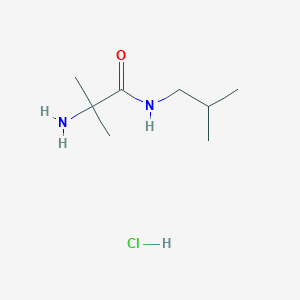
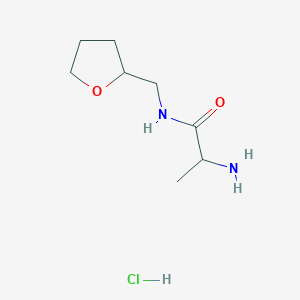

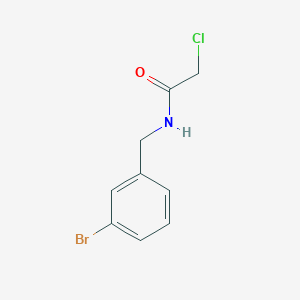

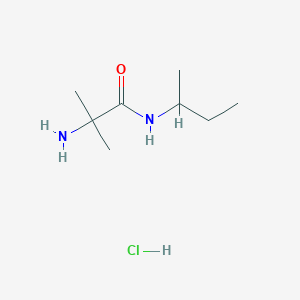

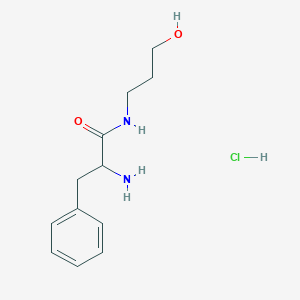

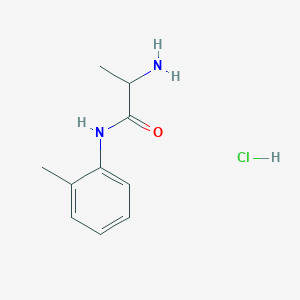

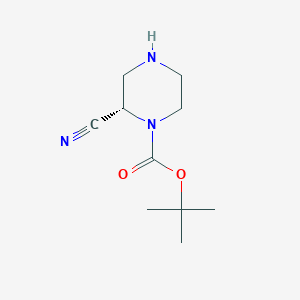
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)
